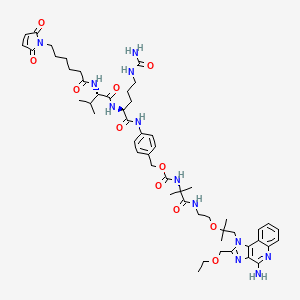

MC-Val-Cit-PAB-Amide-TLR7 agonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H72N12O11 |

|---|---|

Molecular Weight |

1041.2 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C52H72N12O11/c1-8-73-30-38-60-43-44(35-15-11-12-16-36(35)58-45(43)53)64(38)31-51(4,5)75-28-26-55-48(70)52(6,7)62-50(72)74-29-33-19-21-34(22-20-33)57-46(68)37(17-14-25-56-49(54)71)59-47(69)42(32(2)3)61-39(65)18-10-9-13-27-63-40(66)23-24-41(63)67/h11-12,15-16,19-24,32,37,42H,8-10,13-14,17-18,25-31H2,1-7H3,(H2,53,58)(H,55,70)(H,57,68)(H,59,69)(H,61,65)(H,62,72)(H3,54,56,71)/t37-,42-/m0/s1 |

InChI Key |

ABHUQCRIABWZHT-VPHSWYRMSA-N |

Isomeric SMILES |

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of MC-Val-Cit-PAB-Amide-TLR7 agonist 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of MC-Val-Cit-PAB-Amide-TLR7 agonist 4, a key component in the development of targeted immunotherapies. This molecule, also identified as "example 15" in patent literature, is a conjugate of a cleavable linker and a potent Toll-like receptor 7 (TLR7) agonist, designed for targeted delivery to HER2-expressing cells.

Core Components and Strategy

The synthesis of this conjugate involves the preparation of three key building blocks: the TLR7 agonist core, the cleavable linker, and the maleimide-caproyl (MC) spacer. The strategy hinges on the sequential coupling of these components to form the final linker-payload construct.

1. TLR7 Agonist Core: The TLR7 agonist is a 2,8-disubstituted-3H-benzo[b]azepine-4-carboxamide derivative. Its synthesis begins with the construction of the tricyclic azepine core, followed by functionalization to introduce the necessary amine groups for linker attachment.

2. Cleavable Linker: The linker consists of a valine-citrulline (Val-Cit) dipeptide, which is susceptible to cleavage by lysosomal enzymes like Cathepsin B, and a p-aminobenzyl (PAB) self-immolative spacer. This design ensures that the TLR7 agonist is released in its active form only after internalization into the target cell.

3. Maleimide-Caproyl (MC) Spacer: The MC group provides a reactive handle for conjugation to a targeting moiety, typically a monoclonal antibody, via a stable thioether bond with cysteine residues.

Experimental Protocols

The following protocols outline the key steps in the synthesis of the this compound.

Synthesis of the MC-Val-Cit-PAB Linker

A detailed, improved methodology for the synthesis of the Mc-Val-Cit-PABOH linker has been reported, proceeding in six steps from L-Citrulline with an overall yield of 50%.[1] This route incorporates the p-aminobenzyl alcohol spacer via HATU coupling followed by dipeptide formation, which advantageously avoids epimerization.[1]

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB

-

Dissolve Fmoc-Val-Cit (1.5 g) in a mixture of dichloromethane (B109758) (14 ml) and methanol (B129727) (7 ml).

-

Add 4-aminobenzyl alcohol (445.2 mg, 3.62 mmol) followed by EEDQ (1.5 g, 6 mmol).

-

Stir the solution at room temperature overnight.

-

Concentrate the solvent and wash the residue with diisopropyl ether.

-

Filter the solid and wash again with diisopropyl ether to yield Fmoc-VC-PABA (82% yield).[2]

Protocol 2: Synthesis of MC-Val-Cit-PAB

-

Dissolve Fmoc-VC-PABA (2 g) in DMF (10 ml) and add pyridine (B92270) (2 ml).

-

Stir at room temperature for 30 minutes.

-

Confirm reaction completion by TLC.

-

Concentrate the solution under high vacuum to obtain a yellow solid.

-

The crude product is used directly in the next step without further purification.[2]

Alternatively, a p-nitrophenyl (PNP) activated linker, MC-Val-Cit-PAB-PNP, can be synthesized for subsequent conjugation to an amine-containing payload.[3][4][]

Synthesis of the TLR7 Agonist Core (A Representative Example)

The synthesis of the specific TLR7 agonist, 2-amino-8-amino-N,N-dipropyl-3H-benzo[b]azepine-4-carboxamide, is a multi-step process. While the exact protocol from the patent is not publicly detailed, a general approach for the synthesis of similar benzo[b]azepine derivatives involves the following key transformations:

-

Construction of the Benzo[b]azepine Scaffold: This is typically achieved through intramolecular cyclization reactions. For instance, an intramolecular C-N bond coupling of a suitably substituted precursor can be catalyzed by a copper(I) iodide/N,N-dimethylglycine system.

-

Functional Group Interconversion: Introduction of the amine functionalities at the C2 and C8 positions and the dipropylcarbamoyl group at C4 is achieved through a series of reactions such as nitration, reduction, and amidation.

Final Conjugation: Amide Bond Formation

The final step is the coupling of the MC-Val-Cit-PAB linker to the primary amine of the TLR7 agonist.

Protocol 3: General Procedure for Amide Bond Formation

-

Dissolve the MC-Val-Cit-PAB-OH linker and the amine-containing TLR7 agonist in a suitable aprotic solvent such as DMF.

-

Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC in combination with HOBt) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until completion, monitored by LC-MS.

-

Purify the crude product by preparative HPLC to obtain the final this compound.

Quantitative Data

The following table summarizes key quantitative data for the components of the final conjugate.

| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| MC-Val-Cit-PAB | C28H40N6O7 | 572.66 | ≥98% | Commercially available as a research chemical. |

| MC-Val-Cit-PAB-PNP | C35H43N7O11 | 737.76 | ≥95% | Activated linker for conjugation to amines. |

| This compound | C52H72N12O11 | 1041.20 | High Purity | Final linker-payload conjugate.[1] |

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

TLR7 Signaling Pathway

Upon release within the endosome of a target cell, the TLR7 agonist activates a downstream signaling cascade.

Caption: TLR7 MyD88-dependent signaling pathway activation.

Activation of TLR7 by the agonist leads to the recruitment of the adaptor protein MyD88.[6][7] This initiates the formation of the Myddosome complex, which in turn activates downstream kinases, ultimately leading to the activation of transcription factors NF-κB and IRF7.[6][7] These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.

References

- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]

- 4. MC-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]

- 6. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of MC-Val-Cit-PAB-Amide-TLR7 Agonist 4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is a complex bifunctional molecule designed for targeted immunotherapy, specifically as a HER2-targeting Toll-like receptor 7 and 8 (TLR7/8) immune agonist conjugate.[1][2] This molecule integrates a targeting moiety linker system with a potent immunomodulatory agent. The linker, comprising Maleimidocaproyl (MC), Valine-Citrulline (Val-Cit), and a p-aminobenzyl (PAB) self-immolative spacer, is a well-established system in the field of antibody-drug conjugates (ADCs) designed for controlled release of payloads. The TLR7 agonist component is a small molecule designed to stimulate an innate immune response.

Understanding the physicochemical properties of this conjugate is critical for its development as a therapeutic agent, influencing its stability, solubility, formulation, and in vivo behavior. This guide provides a summary of the available data, detailed experimental protocols for its characterization, and visualizations of relevant pathways and workflows.

It is important to note that specific, publicly available quantitative physicochemical data for the complete this compound conjugate is limited. The information presented herein is a compilation of data from chemical suppliers and scientific literature on its components and analogous structures.

Data Presentation: Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound and its constituent linker.

| Property | Value | Source/Comment |

| Molecular Formula | C₅₂H₇₂N₁₂O₁₁ | [2] |

| Molecular Weight | 1041.20 g/mol | [2] |

| CAS Number | 2413016-49-4 | [2] |

| Appearance | Powder | [2] |

| Storage | Recommended at -20°C for up to 3 years, or at 4°C for up to 2 years. | [2] |

| Solution Stability | The compound is reported to be unstable in solutions; freshly prepared solutions are recommended. | [1][2] |

| Biological Activity | Acts as a HER2-TLR7 and HER2-TLR8 immune agonist conjugate. | [1][2] |

| Linker Component | MC-Val-Cit-PAB | A protease-cleavable linker. |

Experimental Protocols

Detailed methodologies for characterizing the physicochemical properties of complex conjugates like this compound are crucial for ensuring reproducibility and accuracy. The following are standard protocols adapted for this specific molecule.

Determination of Molecular Weight and Purity by HPLC-MS

Objective: To confirm the molecular weight and assess the purity of the conjugate.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography:

-

Column: A reverse-phase C18 column suitable for large molecules (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Range: m/z 100-2000.

-

Data Analysis: The molecular weight is determined from the deconvoluted mass spectrum. Purity is assessed by integrating the peak area of the main compound relative to the total peak area in the chromatogram.

-

Solubility Assessment

Objective: To determine the solubility of the conjugate in various pharmaceutically relevant solvents.

Methodology:

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of the solid conjugate is added to a known volume of the test solvent (e.g., phosphate-buffered saline (PBS) at different pH values, DMSO, ethanol).

-

The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered through a 0.22 µm filter to remove undissolved solid.

-

The concentration of the conjugate in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

-

Lipophilicity Determination (LogP/LogD)

Objective: To measure the lipophilicity of the conjugate, which influences its membrane permeability and pharmacokinetic properties.

Methodology:

-

Method: Shake-flask method using n-octanol and a buffered aqueous phase.

-

Procedure:

-

A known amount of the conjugate is dissolved in a pre-saturated mixture of n-octanol and the chosen aqueous buffer (e.g., PBS pH 7.4 for LogD).

-

The mixture is vortexed vigorously and then centrifuged to separate the two phases.

-

The concentration of the conjugate in both the n-octanol and aqueous phases is determined by HPLC-UV.

-

The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP or LogD is the logarithm of this value.

-

Stability Studies

Objective: To evaluate the chemical stability of the conjugate under various stress conditions.

Methodology:

-

Conditions:

-

pH Stability: The conjugate is incubated in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) at a constant temperature.

-

Temperature Stability: The conjugate is stored at different temperatures (e.g., 4°C, 25°C, 40°C) in a stable buffer (e.g., PBS pH 7.4).

-

Plasma Stability: The conjugate is incubated in human and rodent plasma at 37°C to assess enzymatic degradation, particularly of the Val-Cit linker.[3][4]

-

-

Analysis: At specified time points, aliquots are withdrawn and analyzed by HPLC-MS to quantify the remaining parent conjugate and identify any degradation products.

Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability and identify any phase transitions of the solid conjugate.

Methodology:

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed amount of the solid conjugate is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured relative to an empty reference pan.

-

The resulting thermogram is analyzed to determine melting points, decomposition temperatures, and other thermal events.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and physicochemical characterization of the conjugate.

TLR7 Signaling Pathway

Caption: Simplified signaling pathway of TLR7 activation leading to an innate immune response.

References

An In-Depth Technical Guide to MC-Val-Cit-PAB-Amide-TLR7 Agonist 4 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core concepts, experimental considerations, and potential applications of MC-Val-Cit-PAB-Amide-TLR7 agonist 4, an antibody-drug conjugate (ADC) designed for targeted cancer immunotherapy. This document synthesizes available data to guide researchers in understanding its mechanism of action and in designing relevant experimental protocols.

Introduction to this compound

This compound is a novel immune-stimulating antibody conjugate (ISAC) that leverages the specificity of a monoclonal antibody to deliver a potent Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist directly to tumor cells. This targeted approach aims to activate an anti-tumor immune response within the tumor microenvironment, minimizing systemic toxicities associated with non-targeted immunotherapies. The conjugate is identified as "example 15" in patent application WO2020056008 A1 and is designed to target HER2-positive cancers.[1]

The core components of this ISAC are:

-

Monoclonal Antibody (mAb): A HER2-targeting antibody that provides tumor specificity.

-

Linker (MC-Val-Cit-PAB-Amide): A cleavable linker system designed to be stable in circulation and release the payload upon internalization into tumor cells.

-

MC (Maleimidocaproyl): Enables conjugation to the antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence susceptible to cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of cancer cells.[2][3]

-

PAB (p-aminobenzyl): A self-immolative spacer that ensures efficient release of the active agonist following Val-Cit cleavage.

-

-

Payload (TLR7 agonist 4): A small molecule agonist of TLR7 and TLR8, which are innate immune receptors.

Mechanism of Action

The proposed mechanism of action for this compound involves a multi-step process that culminates in a localized anti-tumor immune response.

-

Targeting and Binding: The HER2-targeting antibody component of the ISAC binds to the HER2 receptor on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-receptor complex is internalized by the cancer cell, typically via endocytosis.

-

Lysosomal Trafficking and Payload Release: The complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, particularly cathepsin B, lead to the cleavage of the Val-Cit linker. This releases the TLR7/8 agonist payload into the cytoplasm of the tumor cell.

-

Immune Activation: The released TLR7/8 agonist can then activate innate immune cells, such as tumor-associated macrophages and dendritic cells, that may be present in the tumor microenvironment or that are recruited to the site. The engagement of the Fc region of the antibody with Fcγ receptors on these immune cells can also facilitate phagocytosis and subsequent payload release and immune activation.[4]

-

Cytokine Production and Anti-Tumor Response: Activation of TLR7/8 signaling pathways in immune cells leads to the production of pro-inflammatory cytokines and chemokines, such as Type I interferons and TNF-α. This, in turn, promotes the maturation of antigen-presenting cells, enhances T-cell responses against tumor antigens, and can lead to a broad and durable anti-tumor effect.

Signaling Pathway

The TLR7 agonist payload of the ISAC activates the Toll-like receptor 7 signaling pathway within immune cells. The following diagram illustrates the key steps in this pathway.

Caption: TLR7 Signaling Pathway Activation.

Quantitative Data

Specific quantitative data for this compound is primarily contained within patent literature and is not extensively available in peer-reviewed publications. The tables below are structured to be populated with such data as it becomes publicly available.

Table 1: In Vitro Potency

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cytokine Release | Human PBMCs | IFN-α EC50 | Data not available | |

| Human PBMCs | TNF-α EC50 | Data not available | ||

| Reporter Gene Assay | TLR7-expressing cells | EC50 | Data not available | |

| Cell Viability | HER2+ Cancer Cells | IC50 | Data not available |

Table 2: In Vivo Efficacy in Preclinical Models

| Tumor Model | Dosing Regimen | Outcome | Value | Reference |

| Data not available | Data not available | Tumor Growth Inhibition (TGI) | Data not available | |

| Data not available | Data not available | Complete Responses (CR) | Data not available |

Table 3: Pharmacokinetic Parameters

| Species | Parameter | Value | Units | Reference |

| Data not available | Half-life (t½) | Data not available | hours | |

| Data not available | Clearance (CL) | Data not available | mL/hr/kg | |

| Data not available | Volume of Distribution (Vd) | Data not available | L/kg |

Experimental Protocols

Detailed, validated protocols for the synthesis and evaluation of this compound are proprietary. The following are generalized methodologies based on standard practices for ADCs and TLR7 agonists, which can be adapted by researchers.

Synthesis and Conjugation

The synthesis of the MC-Val-Cit-PAB linker and its conjugation to the TLR7 agonist and the antibody is a multi-step process.

Experimental Workflow for Synthesis and Conjugation

Caption: General workflow for synthesis and conjugation.

A detailed, step-by-step synthesis protocol would require access to the specific patent literature. However, a general approach involves solid-phase peptide synthesis for the Val-Cit dipeptide, followed by solution-phase chemistry to attach the PAB spacer, the TLR7 agonist, and finally the maleimide group. The purified linker-payload is then reacted with the antibody, which has been partially reduced to expose free thiol groups for conjugation. The final ADC is purified using techniques like size-exclusion chromatography (SEC) and characterized for drug-to-antibody ratio (DAR), purity, and potency.

In Vitro Assays

A series of in vitro assays are essential to characterize the activity and specificity of the ISAC.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro evaluation of the ISAC.

-

Binding Affinity: The binding of the ISAC to HER2-positive cells can be assessed using ELISA or flow cytometry.

-

Internalization: Internalization can be visualized and quantified using fluorescently labeled versions of the ISAC and confocal microscopy or flow cytometry.

-

Payload Release: The release of the TLR7 agonist can be measured by incubating the ISAC with target cells and analyzing cell lysates by HPLC-MS.

-

Immune Cell Activation: Co-culture of HER2-positive cancer cells and immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) in the presence of the ISAC can be used to measure the secretion of cytokines like IFN-α and TNF-α by ELISA or multiplex assays.

-

TLR7 Activation: The specific activation of the TLR7 pathway can be confirmed using reporter cell lines that express a reporter gene (e.g., luciferase) under the control of a TLR7-responsive promoter.

In Vivo Studies

Preclinical in vivo studies are critical to evaluate the anti-tumor efficacy, pharmacokinetics, and safety of the ISAC.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for in vivo evaluation of the ISAC.

-

Animal Models: Syngeneic mouse models with tumors expressing human HER2 are ideal for evaluating the immunomodulatory effects of the ISAC.

-

Efficacy Studies: Tumor growth inhibition is monitored over time following treatment with the ISAC at various dose levels.

-

Pharmacokinetics: The concentration of the ISAC and the released payload in plasma and tumor tissue is measured at different time points to determine its pharmacokinetic profile.

-

Pharmacodynamics: Changes in the tumor microenvironment, such as cytokine levels and the infiltration of different immune cell populations, are analyzed to confirm the mechanism of action.

-

Toxicology: Potential toxicities are evaluated through monitoring of animal health, body weight, and histopathological analysis of major organs.

Conclusion

This compound represents a promising approach in cancer immunotherapy by combining the precision of antibody-based targeting with the potent immune-stimulating activity of a TLR7/8 agonist. This targeted delivery strategy holds the potential to unlock the therapeutic benefits of TLR activation while mitigating the systemic side effects that have limited the use of free TLR agonists. Further research and public dissemination of quantitative data will be crucial to fully elucidate the therapeutic potential of this and similar immune-stimulating antibody conjugates in the treatment of HER2-positive cancers.

References

In Vitro Characterization of MC-Val-Cit-PAB-Amide-TLR7 Agonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MC-Val-Cit-PAB-Amide-TLR7 agonist 4, a pioneering antibody-drug conjugate (ADC) designed to elicit a targeted anti-tumor immune response. This molecule is a HER2-targeted immune agonist conjugate, also identified as "example 15" in patent literature, that leverages the synergistic potential of a HER2-targeting antibody, a cleavable linker system, and a potent TLR7/8 dual agonist.[1][2] This document outlines the key in vitro assays used to characterize its biological activity, presenting quantitative data in a clear, tabular format and detailing the experimental methodologies.

Core Components and Mechanism of Action

The this compound is a complex molecule with three key components:

-

Monoclonal Antibody: A HER2-specific antibody that selectively targets tumor cells overexpressing the HER2 receptor.

-

Cleavable Linker: The "MC-Val-Cit-PAB" linker is a protease-sensitive linker designed to be stable in systemic circulation but cleaved by cathepsin B, an enzyme often upregulated in the tumor microenvironment.[3] This ensures the targeted release of the payload. The linker consists of Maleimidocaproyl (MC), a Valine-Citrulline (Val-Cit) dipeptide, and a p-aminobenzyl (PAB) spacer.[3][4]

-

TLR7 Agonist Payload: A potent Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) dual agonist.[1] Upon release within the tumor microenvironment, this agonist activates innate immune cells, such as macrophages and dendritic cells, leading to the production of pro-inflammatory cytokines and the initiation of a robust anti-tumor immune response.

The proposed mechanism of action involves the antibody binding to HER2 on tumor cells, followed by internalization of the ADC. Inside the cell, the linker is cleaved, releasing the TLR7/8 agonist to activate endosomal TLRs and trigger downstream immune activation.

Quantitative In Vitro Characterization

The following table summarizes the key quantitative data from the in vitro characterization of this compound and related TLR7/8 agonists. It is important to note that specific data for "example 15" is often presented within the broader context of a series of related compounds in the source literature.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| TLR7 Activation | Human TLR7 Reporter Cells | EC50 | 7 nM | [5] |

| TLR7 Activation | Mouse TLR7 Reporter Cells | EC50 | 5 nM | [5] |

| TLR8 Activation | Human TLR8 Reporter Cells | EC50 | >5000 nM (for a selective TLR7 agonist) | [5] |

| Cytotoxicity | BJAB Cell Line (CD22-positive) | IC50 (for a related anti-CD22 ADC) | 3.3 nM | [6] |

| Cytotoxicity | WSU Cell Line (CD22-positive) | IC50 (for a related anti-CD22 ADC) | 0.95 nM | [6] |

Note: The provided EC50 and IC50 values are for representative TLR7 agonists and related ADCs to illustrate the potency of this class of molecules. Specific quantitative data for the exact this compound conjugate was not publicly available in the searched literature.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard practices for characterizing antibody-TLR agonist conjugates.

TLR7/8 Reporter Gene Assay

This assay is fundamental to determining the potency and selectivity of the TLR7 agonist payload.

Objective: To quantify the activation of TLR7 and TLR8 signaling pathways by the released agonist.

Methodology:

-

Cell Culture: HEK293 cells stably transfected with human or mouse TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter are cultured under standard conditions.

-

Compound Preparation: The TLR7 agonist payload is serially diluted to a range of concentrations. The ADC conjugate is also tested to assess any activity of the conjugated molecule.

-

Cell Treatment: The reporter cells are seeded in 96-well plates and treated with the diluted compounds. A known TLR7/8 agonist like R848 is used as a positive control, and untreated cells serve as a negative control.

-

Incubation: The plates are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Signal Detection: The activity of the reporter enzyme (SEAP or luciferase) in the cell culture supernatant or cell lysate is measured using a commercially available detection kit and a plate reader.

-

Data Analysis: The resulting data is plotted as a dose-response curve, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated using non-linear regression analysis.

Cytokine Induction Assay in Human PBMCs

This assay assesses the ability of the ADC to induce the secretion of key pro-inflammatory cytokines from primary human immune cells.

Objective: To measure the production of cytokines such as TNF-α, IL-6, IFN-α, and IP-10 by human peripheral blood mononuclear cells (PBMCs) upon stimulation with the ADC.

Methodology:

-

PBMC Isolation: PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: The isolated PBMCs are seeded in 96-well plates and treated with various concentrations of the ADC, the free TLR7 agonist payload, and a control antibody. Lipopolysaccharide (LPS) is often used as a positive control for cytokine induction.

-

Incubation: The cells are incubated for 24-48 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentration of various cytokines in the supernatants is quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: The cytokine concentrations are plotted against the compound concentrations to evaluate the dose-dependent induction of each cytokine.

In Vitro Cytotoxicity Assay

This assay evaluates the ability of the ADC to kill HER2-expressing cancer cells.

Objective: To determine the cytotoxic potential of the ADC on HER2-positive and HER2-negative cancer cell lines.

Methodology:

-

Cell Culture: HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cancer cell lines are cultured.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the ADC, a non-targeted control ADC, and free cytotoxic drug (if applicable).

-

Incubation: The plates are incubated for 72-96 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Visualizations: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes involved in the in vitro characterization of this compound, the following diagrams are provided.

Caption: TLR7/8 Signaling Pathway Activation.

Caption: Experimental Workflow for In Vitro Characterization.

This technical guide serves as a comprehensive resource for understanding the in vitro characterization of this compound. The presented data and protocols are essential for the continued development and evaluation of this and other novel antibody-drug conjugates in the field of cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Evaluation of TLR-Targeted Immune Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [iro.uiowa.edu]

- 6. jitc.bmj.com [jitc.bmj.com]

Preclinical Development of MC-Val-Cit-PAB-Amide-TLR7 Agonist Conjugates: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of antibody-drug conjugates (ADCs) utilizing a Toll-like receptor 7 (TLR7) agonist as the payload, focusing on the specific construct "MC-Val-Cit-PAB-Amide-TLR7 agonist 4." This molecule is designed as a HER2-targeted immune-stimulatory ADC, combining the specificity of an antibody with the potent immune-activating properties of a TLR7 agonist.[1] While specific preclinical data for this exact molecule are not publicly available, this paper outlines the core principles, experimental methodologies, and data interpretation based on studies of analogous compounds.

The fundamental structure of this ADC comprises a monoclonal antibody targeting a tumor-associated antigen (in this case, HER2), a maleimidocaproyl (MC) linker for covalent attachment to the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and a TLR7 agonist payload.[2] This design strategy aims for tumor-specific delivery and controlled release of the immune-activating agent within the tumor microenvironment.

Core Mechanism of Action

The therapeutic rationale for this class of ADCs involves a multi-step process that begins with targeted delivery and culminates in a localized anti-tumor immune response.

-

Target Binding and Internalization: The ADC circulates systemically and binds to the target antigen (e.g., HER2) on the surface of tumor cells.

-

Lysosomal Trafficking and Payload Release: Upon binding, the ADC-antigen complex is internalized by the tumor cell and trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, lead to the cleavage of the Val-Cit linker.[2] This cleavage initiates the self-immolation of the PAB spacer, releasing the TLR7 agonist payload into the cytoplasm.

-

TLR7 Activation and Immune Response: The released TLR7 agonist can then activate TLR7, which is located in the endosomal compartment of immune cells. This can occur through several mechanisms, including the direct uptake of the ADC by antigen-presenting cells (APCs) in the tumor microenvironment or the phagocytosis of dying tumor cells that have released the payload. TLR7 activation in APCs, such as dendritic cells, triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and Type I interferons. This, in turn, promotes the maturation of dendritic cells, enhances antigen presentation, and ultimately leads to the activation of tumor-specific T cells, fostering a robust anti-tumor immune response.

Preclinical Evaluation: Experimental Protocols

A comprehensive preclinical assessment is crucial to validate the therapeutic hypothesis and establish a safety profile. The following are key experiments typically performed.

In Vitro Characterization

-

Binding Affinity and Specificity:

-

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) or flow cytometry can be used to determine the binding affinity (KD) of the ADC to the target antigen on cancer cells. For specificity, binding to antigen-negative cell lines is also assessed.

-

-

TLR7 Agonist Activity:

-

Protocol: A common method is to use HEK-Blue™ TLR7 reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. Cells are incubated with the ADC, the free TLR7 agonist (as a positive control), and a non-targeting control ADC. SEAP activity in the supernatant is then quantified colorimetrically.

-

-

In Vitro Cytotoxicity:

-

Protocol: Target cancer cell lines are treated with serial dilutions of the ADC. Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using assays such as CellTiter-Glo®. The half-maximal inhibitory concentration (IC50) is then calculated.

-

-

Immune Cell Activation:

-

Protocol: Human peripheral blood mononuclear cells (PBMCs) or isolated dendritic cells are co-cultured with target-positive cancer cells in the presence of the ADC. After 24-48 hours, supernatants are collected and analyzed for the secretion of cytokines such as IFN-α, IL-6, and TNF-α using multiplex assays (e.g., Luminex) or ELISA.

-

In Vivo Evaluation

-

Animal Models:

-

Syngeneic mouse tumor models (e.g., CT26-HER2 in BALB/c mice) are essential for evaluating the contribution of the immune system to the anti-tumor effect.

-

Human tumor xenografts in immunodeficient mice (e.g., NCI-N87 in nude mice) can be used to assess the direct cytotoxic activity of the ADC.

-

-

Efficacy Studies:

-

Protocol: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, unconjugated antibody, ADC, free TLR7 agonist). The ADC is typically administered intravenously. Tumor volumes and body weights are measured regularly. The primary endpoint is often tumor growth inhibition (TGI).

-

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

-

PK Protocol: The ADC is administered to rodents, and blood samples are collected at various time points. The concentrations of the total antibody and the ADC are measured using ligand-binding assays to determine key PK parameters like clearance, half-life, and volume of distribution.

-

PD Protocol: Following ADC administration in a tumor-bearing mouse model, plasma samples can be analyzed for systemic cytokine levels. Tumors can be harvested at different time points and analyzed by flow cytometry or immunohistochemistry (IHC) for immune cell infiltration (e.g., CD8+ T cells, dendritic cells) and activation markers.

-

Data Presentation

Quantitative data from preclinical studies are typically summarized in tables for clear comparison between treatment groups. Below are examples of how such data would be presented.

Table 1: In Vitro Activity of a HER2-Targeted TLR7 Agonist ADC

| Compound | Binding Affinity (KD, nM) to HER2+ Cells | TLR7 Reporter Activity (EC50, nM) | Cytotoxicity (IC50, nM) on HER2+ Cells |

| HER2-TLR7 ADC | 1.5 | 10.2 | 8.7 |

| Free TLR7 Agonist | N/A | 5.1 | > 1000 |

| Non-targeting ADC | > 1000 | > 1000 | > 1000 |

Data are representative and for illustrative purposes.

Table 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Complete Regressions |

| Vehicle | 0 | 0/10 |

| Unconjugated Antibody (10 mg/kg) | 25 | 0/10 |

| HER2-TLR7 ADC (5 mg/kg) | 85 | 6/10 |

| Free TLR7 Agonist (0.5 mg/kg) | 15 | 0/10 |

Data are representative and for illustrative purposes.

Table 3: Pharmacodynamic Changes in the Tumor Microenvironment

| Treatment Group | CD8+ T Cell Infiltration (cells/mm²) | Dendritic Cell Activation (% CD86+) |

| Vehicle | 50 ± 15 | 12 ± 4 |

| HER2-TLR7 ADC | 250 ± 45 | 45 ± 8 |

Data are representative and for illustrative purposes. Values are mean ± SD.

Conclusion

The "this compound" conjugate represents a sophisticated approach to cancer immunotherapy, aiming to concentrate immune activation within the tumor. The preclinical evaluation of such molecules requires a multi-faceted approach, encompassing detailed in vitro characterization of both the targeting and immune-stimulatory functions, as well as in vivo studies in immunocompetent models to demonstrate efficacy and elucidate the mechanism of action. The success of this strategy hinges on the precise delivery of the TLR7 agonist and its ability to remodel the tumor microenvironment from an immunosuppressive to an inflamed state, thereby unleashing a potent and durable anti-tumor immune response. Further investigation into molecules of this class holds significant promise for the treatment of HER2-expressing and other solid tumors.

References

An In-depth Technical Guide to the TLR7 Activation Pathway by MC-Val-Cit-PAB-Amide-TLR7 Agonist 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MC-Val-Cit-PAB-Amide-TLR7 agonist 4, an immune-stimulating antibody conjugate (ISAC) designed to elicit a targeted anti-tumor immune response. This document details the components of the conjugate, its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Core Components of the Conjugate

The this compound is a complex biologic therapeutic comprised of three key components: a monoclonal antibody for targeting, a cleavable linker system, and a potent TLR7 agonist payload.

-

Monoclonal Antibody (mAb): The conjugate utilizes a humanized anti-HER2 (Human Epidermal Growth Factor Receptor 2) monoclonal antibody. This antibody provides specificity for tumor cells that overexpress the HER2 protein, a common characteristic of certain types of breast, gastric, and other cancers.

-

Linker: The antibody is connected to the TLR7 agonist via a linker system consisting of MC (Maleimidocaproyl) , Val-Cit (Valine-Citrulline) , and PAB (p-aminobenzyl) components. This linker is designed to be stable in systemic circulation but is susceptible to cleavage by enzymes within the target cell. The Val-Cit dipeptide is specifically recognized and cleaved by Cathepsin B, an endosomal protease that is often upregulated in tumor cells.[1]

-

TLR7 Agonist 4: The payload of this conjugate is a small molecule agonist of the Toll-like Receptor 7 (TLR7).[2] TLR7 is an endosomal pattern recognition receptor that, upon activation, initiates an innate immune response, leading to the production of pro-inflammatory cytokines and type I interferons.[3] This activation helps to bridge the innate and adaptive immune systems, promoting an anti-tumor immune response.[4] The specific molecule, referred to as "TLR7 agonist 4" or "Compound 1.2", is a potent activator of TLR7.[2]

Mechanism of Action

The this compound exerts its effect through a multi-step process that begins with targeted delivery and culminates in localized immune activation.

-

Targeting and Internalization: The anti-HER2 mAb component of the conjugate binds to HER2 receptors on the surface of tumor cells.[5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire conjugate into the cell.[6]

-

Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the conjugate is trafficked to the endo-lysosomal compartment.[6] Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[1]

-

Payload Release: Cleavage of the Val-Cit linker initiates a self-immolative cascade of the PAB spacer, leading to the release of the TLR7 agonist 4 into the endosome.

-

TLR7 Activation and Downstream Signaling: The released TLR7 agonist 4 binds to and activates TLR7 within the endosomal membrane. This activation recruits the adaptor protein MyD88, initiating a downstream signaling cascade.[7] This cascade involves the phosphorylation and activation of IRAK (Interleukin-1 Receptor-Associated Kinase) family members and the subsequent activation of TRAF6 (TNF Receptor-Associated Factor 6).[7]

-

Induction of Immune Response: The activation of this pathway leads to the activation of two key transcription factors:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Translocation of NF-κB to the nucleus induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

-

IRF7 (Interferon Regulatory Factor 7): Activation of IRF7 leads to the production of Type I interferons (IFN-α/β).[9]

-

-

Anti-Tumor Effect: The local release of these cytokines and interferons in the tumor microenvironment helps to recruit and activate various immune cells, including dendritic cells, natural killer cells, and T cells, leading to a robust anti-tumor immune response.[10]

Quantitative Data

The following table summarizes the available quantitative data for the TLR7 agonist 4 payload. Data for the complete conjugate is primarily found in patent literature and is qualitative in nature, demonstrating efficacy in preclinical models.[11]

| Parameter | Value | Target | Reference |

| EC50 | 4.3 nM | TLR7 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cathepsin B-Mediated Linker Cleavage Assay

This protocol is designed to confirm the enzymatic cleavage of the Val-Cit linker and the release of the TLR7 agonist payload.

Materials:

-

This compound conjugate

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5

-

Quenching solution: Acetonitrile with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the conjugate in an appropriate solvent (e.g., DMSO).

-

Dilute the conjugate to a final concentration of 10 µM in the pre-warmed assay buffer.

-

Initiate the reaction by adding recombinant human Cathepsin B to a final concentration of 100 nM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 3 volumes of ice-cold quenching solution.

-

Centrifuge the samples at high speed for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to detect and quantify the released TLR7 agonist 4 and the remaining intact conjugate.

-

Calculate the rate of cleavage based on the disappearance of the parent conjugate and the appearance of the released payload over time.

In Vitro TLR7 Reporter Assay

This assay measures the ability of the conjugate to activate the TLR7 signaling pathway in a cell-based system.

Materials:

-

HEK-Blue™ mTLR7 reporter cells (or similar) that express murine TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.[7]

-

HEK-Blue™ Detection medium or QUANTI-Blue™ reagent for SEAP detection.

-

This compound conjugate

-

Unconjugated TLR7 agonist 4 (as a positive control)

-

Untreated cells (as a negative control)

-

96-well cell culture plates

Procedure:

-

Seed the HEK-Blue™ mTLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the this compound conjugate and the unconjugated TLR7 agonist 4.

-

Add the diluted compounds to the cells. Include wells with untreated cells as a negative control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

To measure SEAP activity, add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours, or transfer a small aliquot of the culture supernatant to a new plate and add QUANTI-Blue™ reagent.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Plot the absorbance values against the concentration of the agonist to determine the EC50 value.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol quantifies the production of key cytokines, such as TNF-α and IFN-α, from human PBMCs upon stimulation with the conjugate.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated.

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

-

This compound conjugate

-

Lipopolysaccharide (LPS) (as a positive control for TNF-α)

-

Unconjugated TLR7 agonist 4 (as a positive control for IFN-α)

-

Untreated cells (as a negative control)

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IFN-α

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Prepare serial dilutions of the this compound conjugate and the positive controls.

-

Add the diluted compounds to the cells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate and carefully collect the culture supernatant.

-

Quantify the concentration of TNF-α and IFN-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Analyze the data by plotting cytokine concentration against the concentration of the stimulus.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: MyD88-dependent TLR7 signaling pathway activated by the released TLR7 agonist 4.

Caption: Cleavage of the MC-Val-Cit-PAB linker by Cathepsin B.

Caption: General experimental workflow for in vitro assessment of immune activation.

References

- 1. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. For what indications are Immune stimulating antibody conjugate (ISAC) being investigated? [synapse.patsnap.com]

- 4. Novel TLR7 agonist stimulates activity of CIK/NK immunological effector cells to enhance antitumor cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combinational delivery of TLR4 and TLR7/8 agonist enhanced the therapeutic efficacy of immune checkpoint inhibitors to colon tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. WO2020056008A1 - Compositions for the treatment of disease with immune stimulatory conjugates - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of MC-Val-Cit-PAB-Amide-TLR7 agonist 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of MC-Val-Cit-PAB-Amide-TLR7 agonist 4, a pioneering HER2-targeting antibody-drug conjugate (ADC) incorporating a Toll-like receptor 7 (TLR7) and TLR8 agonist. Given the limited publicly available quantitative data for this specific molecule, this document focuses on the known characteristics of its components, challenges typical for this class of ADCs, and detailed experimental protocols for assessing solubility and stability.

Introduction to this compound

This compound is an innovative immunotherapeutic agent designed to merge the tumor-targeting specificity of a HER2 monoclonal antibody with the potent immune-activating properties of a TLR7/8 agonist. The molecule consists of three key components:

-

A HER2-targeting monoclonal antibody: This provides specificity for cancer cells overexpressing the HER2 receptor.

-

A cleavable linker system (MC-Val-Cit-PAB): This system is designed to be stable in circulation but is cleaved by enzymes such as cathepsin B, which are often upregulated in the tumor microenvironment. The linker comprises a maleimidocaproyl (MC) group for conjugation to the antibody, a dipeptide (Val-Cit) as the enzyme cleavage site, and a p-aminobenzyl (PAB) self-immolative spacer.

-

A TLR7 agonist payload (Amide-TLR7 agonist 4): This small molecule activates TLR7 and TLR8, leading to the production of pro-inflammatory cytokines and the activation of an anti-tumor immune response.

A structurally similar, if not identical, compound referred to in clinical research is NJH395, a HER2-targeted ISAC (Immune-Stimulator Antibody Conjugate) with a TLR7 agonist payload.

Solubility Profile

The solubility of ADCs, particularly those with hydrophobic payloads like many TLR7 agonists, is a critical parameter influencing manufacturability, formulation, and in vivo behavior. High drug-to-antibody ratios (DAR) can exacerbate the inherent hydrophobicity of the payload, leading to aggregation and precipitation.

Expected Solubility Characteristics

While specific quantitative solubility data for this compound is not publicly available, the following characteristics can be anticipated based on its structure:

-

Aqueous Solubility: The large antibody component confers general solubility in aqueous buffers. However, the hydrophobic nature of the linker and TLR7 agonist payload is expected to significantly decrease the overall solubility compared to the unconjugated antibody.

-

Organic Solvents: The linker-payload portion of the conjugate will exhibit solubility in organic solvents such as DMSO, DMF, and DCM. This is particularly relevant during the synthesis and conjugation process.

-

pH Dependence: The solubility of the ADC may be influenced by the pH of the formulation buffer due to the ionizable groups on both the antibody and the payload.

-

Aggregation Tendency: A significant challenge with this class of molecules is the tendency to aggregate, especially at higher concentrations and with higher DARs. This aggregation is driven by the hydrophobic interactions of the payload.

Quantitative Solubility Data

The following table summarizes the known solubility of the components of this compound. It is important to note that the solubility of the final conjugate will be a complex interplay of these individual properties.

| Component | Solvent | Solubility | Citation |

| MC-Val-Cit-PAB (Linker) | DMSO | Soluble | |

| MC-Val-Cit-PAB-MMAE (ADC linker-payload example) | DMSO, DCM, DMF | Soluble |

Experimental Protocol for Solubility Assessment

A standard method for determining the aqueous solubility of an ADC is the equilibrium solubility assay.

Objective: To determine the equilibrium solubility of the ADC in a given aqueous buffer.

Materials:

-

This compound (lyophilized powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

0.22 µm syringe filters

Procedure:

-

Prepare a series of vials containing a fixed volume of PBS (e.g., 1 mL).

-

Add increasing amounts of the lyophilized ADC to each vial to create a range of concentrations that are expected to bracket the solubility limit.

-

Gently rotate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

After incubation, visually inspect the vials for any undissolved material.

-

Centrifuge the vials at high speed (e.g., 15,000 x g) for 30 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Determine the concentration of the ADC in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at 280 nm) or reverse-phase HPLC.

-

The highest concentration at which no solid material is present and the concentration in the supernatant plateaus is considered the equilibrium solubility.

Stability Profile

The stability of this compound is critical for its shelf-life, in vivo efficacy, and safety. Instability can lead to loss of activity, formation of aggregates, and premature release of the payload.

Expected Stability Characteristics

This ADC is known to be unstable in solution, and it is recommended that solutions are freshly prepared. Key stability considerations include:

-

Physical Instability: This refers to aggregation and precipitation, driven by the hydrophobic nature of the payload.

-

Chemical Instability: This can involve several degradation pathways:

-

Linker Cleavage: While desirable in the tumor microenvironment, premature cleavage of the Val-Cit linker in circulation is a concern.

-

Deamidation and Oxidation: The antibody component is susceptible to common protein degradation pathways such as deamidation of asparagine residues and oxidation of methionine residues.

-

Payload Degradation: The TLR7 agonist payload may be susceptible to hydrolysis or other degradation pathways.

-

Storage Stability

The following storage conditions have been reported for the solid form of the compound:

| Form | Storage Temperature | Duration | Citation |

| Powder | -20°C | 3 years | |

| Powder | 4°C | 2 years |

Solutions of the conjugate are noted to be unstable and should be prepared fresh.

Experimental Protocol for Stability-Indicating Assay

A stability-indicating assay is crucial for monitoring the degradation of the ADC over time and under various stress conditions. A common approach is to use a combination of analytical techniques.

Objective: To assess the stability of the ADC under thermal stress and in different formulations.

Materials:

-

This compound

-

Various formulation buffers (e.g., different pH, excipients)

-

Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)

-

Size-Exclusion Chromatography (SEC-HPLC) system

-

Reverse-Phase HPLC (RP-HPLC) system

-

Mass Spectrometer (for peak identification)

Procedure:

-

Prepare solutions of the ADC in the different formulation buffers at a known concentration.

-

Aliquot the solutions into multiple vials for each time point and storage condition.

-

Store the vials at the different temperatures.

-

At each time point (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition for analysis.

-

SEC-HPLC Analysis:

-

Inject an aliquot of the sample onto an SEC column to separate aggregates, the monomeric ADC, and fragments.

-

Monitor the elution profile at 280 nm.

-

Quantify the percentage of monomer, aggregate, and fragment over time.

-

-

RP-HPLC Analysis:

-

Inject an aliquot of the sample onto a RP-HPLC column to separate species with different hydrophobicities, which can indicate linker cleavage or payload loss.

-

Analyze the chromatogram for the appearance of new peaks or changes in the main peak area.

-

-

Data Analysis:

-

Plot the percentage of monomeric ADC (from SEC) and the percentage of intact ADC (from RP-HPLC) as a function of time for each storage condition.

-

Determine the degradation rate under each condition.

-

Signaling Pathways and Experimental Workflows

TLR7 Signaling Pathway

Upon internalization into a target cell and cleavage of the linker, the TLR7 agonist is released and can bind to TLR7 in the endosome. This initiates a downstream signaling cascade, as depicted in the following diagram.

Caption: Simplified TLR7 signaling cascade initiated by agonist binding.

Experimental Workflow for ADC Synthesis and Characterization

The general workflow for producing and characterizing an ADC like this compound is outlined below.

Caption: General workflow for ADC synthesis and characterization.

Conclusion

This compound represents a complex and promising class of immunotherapeutics. While its detailed physicochemical data remains proprietary, an understanding of its components and the behavior of similar ADCs provides a strong framework for its development. The inherent challenges of solubility and stability, driven by the hydrophobic TLR7 agonist payload, necessitate rigorous analytical characterization and formulation development. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and other next-generation antibody-drug conjugates.

Methodological & Application

Application Notes and Protocols for MC-Val-Cit-PAB-Amide-TLR7 agonist 4 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is a component of an antibody-drug conjugate (ADC) designed for targeted immunotherapy. This molecule consists of a cleavable linker (MC-Val-Cit-PAB) and a potent Toll-like receptor 7 (TLR7) and TLR8 agonist payload. When conjugated to a tumor-targeting antibody, such as one directed against HER2, this ADC can selectively deliver the immune-stimulating agent to the tumor microenvironment. Upon internalization and cleavage of the linker, the TLR7/8 agonist is released, activating an innate immune response that can lead to tumor regression. These application notes provide a comprehensive overview of the dosing and administration of ADCs containing this compound in mice, based on preclinical data from analogous compounds.

Mechanism of Action: TLR7 Signaling Pathway

The TLR7 agonist payload of the ADC activates the Toll-like receptor 7, which is primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B cells. TLR7 activation initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, which in turn stimulate a robust anti-tumor immune response.

Caption: MyD88-dependent TLR7 signaling cascade.

Data Presentation: Dosing of Analogous TLR7 Agonist ADCs in Mice

The following tables summarize dosing information from preclinical studies of HER2-targeted and other TLR7 agonist ADCs in various mouse models. This data can serve as a starting point for dose-finding studies with ADCs containing this compound.

Table 1: Single-Agent Dosing of HER2-Targeted TLR7 Agonist ADCs

| Compound | Mouse Model | Tumor Type | Dose | Administration Route | Outcome |

| Tras-MTL1 | Balb/c | EMT6-HER2 (Breast Cancer) | 2 mg/kg | Intravenous (IV) | Complete tumor regression |

| Tras-DXd-MTL1 (dual payload) | Balb/c | EMT6-HER2 (Breast Cancer) | 0.5 - 1 mg/kg | Intravenous (IV) | Superior anti-tumor activity compared to single-payload ADCs.[1] |

| NJH395 | SCID beige | N87 (Gastric Carcinoma) | 1 mg/kg | Intravenous (IV) | Significant tumor growth inhibition.[2] |

Table 2: Dose-Ranging Studies of a TLR7 Agonist ADC

| Compound | Mouse Model | Tumor Type | Doses Tested | Administration Route |

| TA99-TLR7 agonist conjugate | C57Bl6 x Balb/c F1 hybrid | CT26-GP75 (Colon Carcinoma) | 1, 10, 30 mg/kg | Intravenous (IV) |

Experimental Protocols

The following are detailed protocols for in vivo studies in mice. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Caption: In vivo efficacy study workflow.

Protocol 1: Formulation of the ADC

-

Reconstitution: Aseptically reconstitute the lyophilized ADC powder with sterile, pyrogen-free phosphate-buffered saline (PBS) or another appropriate vehicle to the desired stock concentration.

-

Dilution: On the day of injection, dilute the stock solution to the final administration concentration with the same sterile vehicle.

-

Handling: Keep the ADC solution on ice and protected from light as much as possible. It is recommended to use the freshly prepared solution.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model

-

Animal Model:

-

Use female Balb/c mice, 6-8 weeks old.

-

Subcutaneously implant 1 x 10^6 EMT6-HER2 cells in the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumor growth approximately 5-7 days post-implantation.

-

Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Group Randomization:

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Dosing and Administration:

-

Treatment Group: Administer the ADC intravenously via the tail vein at the desired dose (e.g., starting with 2 mg/kg).

-

Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) via the same route.

-

-

Post-Treatment Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

-

Endpoint:

-

Euthanize mice when tumors reach the maximum allowed size as per IACUC guidelines, or at the end of the study period.

-

Collect tumors and other relevant tissues for further analysis (e.g., histology, flow cytometry).

-

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

Animal Model and Dosing:

-

Follow the same procedure for tumor implantation and group randomization as in the efficacy study.

-

Administer a single intravenous dose of the ADC.

-

-

Sample Collection:

-

Blood: Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at various time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h). Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Tissues: At terminal time points, euthanize the mice and collect tumors and other organs of interest (e.g., liver, spleen, kidneys).

-

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Tissues: Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

-

-

Analysis:

-

Quantify the concentration of the ADC and the released payload in plasma and tissue homogenates using methods such as ELISA or LC-MS/MS.

-

Analyze tissues for biomarkers of immune activation (e.g., cytokine levels, immune cell infiltration).

-

Concluding Remarks

The provided application notes and protocols offer a framework for the preclinical evaluation of ADCs containing this compound in mice. The dosing information from analogous compounds suggests that a starting dose in the range of 1-2 mg/kg administered intravenously is a reasonable starting point for efficacy studies. However, it is crucial to perform dose-finding and toxicity studies to determine the optimal and safe dose for this specific ADC. All animal experiments should be conducted in compliance with institutional and national guidelines for animal welfare.

References

Application Note: Quantification of Cytokine Release Induced by MC-Val-Cit-PAB-Amide-TLR7 Agonist 4

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of targeted cancer therapy is rapidly evolving with the advent of Antibody-Drug Conjugates (ADCs). These complex molecules are engineered to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing off-target toxicity. A novel class of ADCs incorporates immune-stimulating payloads, such as Toll-like receptor (TLR) agonists, to not only kill tumor cells but also to activate an anti-tumor immune response. The molecule MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is an example of such an immune-stimulatory ADC component. It comprises a cleavable linker (MC-Val-Cit-PAB) that is sensitive to enzymes like cathepsin B, which are often upregulated in the tumor microenvironment[1][2]. Upon cleavage, the TLR7 agonist is released, activating an immune response.

Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA, typically of viral origin[3][4]. Its activation in immune cells, particularly dendritic cells and macrophages, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons[3][4][5]. This localized immune activation can contribute to the eradication of tumor cells. However, systemic exposure to TLR7 agonists can lead to an exaggerated immune response, potentially causing a Cytokine Release Syndrome (CRS). Therefore, accurately measuring the cytokine release profile of novel therapeutics like this compound is a critical step in preclinical safety and efficacy assessment[6][7].

This application note provides detailed protocols for in vitro cytokine release assays using both peripheral blood mononuclear cells (PBMCs) and whole blood. It also includes representative data and visualizations to guide researchers in evaluating the immunomodulatory effects of this compound.

TLR7 Signaling Pathway

Upon recognition of its ligand, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases (IRAK1 and IRAK4) and TRAF6[5]. The activation of TRAF6 leads to the stimulation of key transcription factors, including NF-κB and IRF7, which orchestrate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons[5][8].

Caption: TLR7 signaling pathway leading to cytokine production.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs

This protocol details the isolation of human Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent stimulation to measure cytokine release.

Materials:

-

This compound (stock solution in DMSO)

-

Healthy human donor whole blood collected in sodium heparin tubes

-

Ficoll-Paque PLUS (or equivalent density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin (B12071052) (complete medium)

-

96-well round-bottom cell culture plates

-

Lipopolysaccharide (LPS) as a positive control

-

Vehicle control (DMSO equivalent to the highest concentration of the test compound)

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with sterile PBS at room temperature.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.

-

Resuspend the final PBMC pellet in complete RPMI 1640 medium.

-

Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell density to 1 x 10^6 viable cells/mL in complete medium.

-

-

Cell Stimulation:

-

Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of the this compound in complete medium.

-

Add 100 µL of the diluted compound, positive control (LPS, 1 µg/mL), or vehicle control to the appropriate wells. This will result in a final volume of 200 µL per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[9]

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant (150-180 µL) from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until cytokine analysis.

-

Protocol 2: Whole Blood Cytokine Release Assay

This assay format is less labor-intensive and maintains the presence of all blood components, which can be more physiologically relevant[10][11].

Materials:

-

This compound (stock solution in DMSO)

-

Freshly collected human whole blood in sodium heparin tubes

-

RPMI 1640 medium (serum-free)

-

48-well or 96-well deep-well plates

-

Lipopolysaccharide (LPS) as a positive control

-

Vehicle control (DMSO)

Procedure:

-

Assay Setup:

-

Use whole blood within 2 hours of collection.

-

In a sterile tube, prepare serial dilutions of the test compound in serum-free RPMI 1640 at 10x the final concentration.

-

In a 96-well plate, add 20 µL of the 10x compound dilutions, positive control, or vehicle control to the appropriate wells.

-

Gently mix the whole blood by inversion and add 180 µL to each well.

-

-

Incubation and Sample Collection:

Experimental Workflow

The following diagram illustrates the key steps in the PBMC-based cytokine release assay.

Caption: Workflow for the PBMC-based cytokine release assay.

Data Presentation

Quantitative data from cytokine release assays should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. The following tables provide examples of how to structure this data.

Table 1: Cytokine Release from PBMCs after 24-hour Stimulation (Example Data)

| Treatment | Concentration (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IFN-α (pg/mL) |

| Vehicle Control | 0 | 15 ± 4 | 25 ± 8 | < 5 | < 10 |

| LPS (Positive Control) | 1 µg/mL | 2500 ± 350 | 4500 ± 500 | 200 ± 30 | < 10 |

| TLR7 Agonist 4 | 1 | 50 ± 12 | 80 ± 20 | 15 ± 5 | 150 ± 40 |

| TLR7 Agonist 4 | 10 | 450 ± 60 | 900 ± 110 | 80 ± 15 | 1200 ± 200 |

| TLR7 Agonist 4 | 100 | 1800 ± 250 | 3200 ± 400 | 150 ± 25 | 3500 ± 550 |

| TLR7 Agonist 4 | 1000 | 2200 ± 300 | 4100 ± 480 | 180 ± 30 | 3800 ± 600 |

Data are presented as mean ± standard deviation from three independent donors.

Table 2: Cytokine Release from Whole Blood after 24-hour Stimulation (Example Data)

| Treatment | Concentration (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IFN-α (pg/mL) |

| Vehicle Control | 0 | 10 ± 3 | 20 ± 6 | < 5 | < 10 |

| LPS (Positive Control) | 1 µg/mL | 2800 ± 400 | 5000 ± 600 | 250 ± 40 | < 10 |

| TLR7 Agonist 4 | 1 | 40 ± 10 | 65 ± 15 | 10 ± 4 | 120 ± 30 |

| TLR7 Agonist 4 | 10 | 380 ± 55 | 750 ± 90 | 60 ± 12 | 1000 ± 180 |

| TLR7 Agonist 4 | 100 | 1500 ± 200 | 2800 ± 350 | 120 ± 20 | 3000 ± 500 |

| TLR7 Agonist 4 | 1000 | 1900 ± 280 | 3600 ± 450 | 150 ± 28 | 3300 ± 580 |

Data are presented as mean ± standard deviation from three independent donors.

Cytokine Quantification Methods

A variety of methods are available for quantifying cytokine concentrations in culture supernatants or plasma.[14][15]

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive and specific method for measuring a single cytokine.[14][15] It is considered the gold standard for single-plex analysis.

-

Multiplex Bead-Based Immunoassays (e.g., Luminex): These assays allow for the simultaneous measurement of multiple cytokines in a small sample volume, providing a more comprehensive profile of the immune response.[9][14][16] This is often the preferred method for cytokine release studies due to its efficiency and the wealth of data it provides.

Generalized Protocol for Multiplex Assay:

-

Thaw collected supernatants/plasma and standards on ice.

-

Prepare the antibody-coupled magnetic beads by vortexing and sonicating.

-

Add the bead solution to each well of a 96-well filter plate.

-

Wash the beads according to the manufacturer's protocol using a vacuum manifold.

-

Add standards, controls, and samples to the appropriate wells.

-

Incubate the plate on a shaker at room temperature in the dark for 2 hours.

-

Wash the beads, then add the detection antibody cocktail to each well.

-

Incubate on a shaker for 1 hour at room temperature in the dark.

-

Add Streptavidin-PE to each well and incubate for 30 minutes on a shaker.

-

Wash the beads, resuspend them in sheath fluid, and acquire the data on a compatible flow-based detection system (e.g., Luminex instrument).

-

Analyze the data using the instrument's software to determine the concentration of each cytokine.

Conclusion